Dibenzo[b,d]thiophene-4,6-diyldiboronic acid
Description
Properties
Molecular Formula |
C12H10B2O4S |
|---|---|
Molecular Weight |
271.9 g/mol |
IUPAC Name |
(6-boronodibenzothiophen-4-yl)boronic acid |
InChI |
InChI=1S/C12H10B2O4S/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6,15-18H |
InChI Key |
RNKHIPZASCTCAD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC(=C3S2)B(O)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]thiophene-4,6-diyldiboronic acid typically involves the reaction of phenylmagnesium bromide with 4,6-dibromo-dibenzo[b,d]thiophene, followed by a reaction with boronic acid to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are usually carried out at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]thiophene-4,6-diyldiboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions, such as the Suzuki coupling reaction with aryl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are typically used in Suzuki coupling reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Biaryl compounds formed through Suzuki coupling.
Scientific Research Applications
Dibenzo[b,d]thiophene-4,6-diyldiboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential use in drug development is ongoing.
Industry: It is used in the production of organic electronic materials, such as light-emitting diodes and semiconductors
Mechanism of Action
The mechanism of action of dibenzo[b,d]thiophene-4,6-diyldiboronic acid involves its ability to participate in various chemical reactions due to the presence of boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in catalysis and molecular recognition . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Thiophene-2,5-diyldiboronic Acid
Structural Differences :
- Core Structure: Thiophene-2,5-diyldiboronic acid (C₄H₆B₂O₄S) lacks the fused benzene rings present in the dibenzothiophene analog, resulting in a smaller, monocyclic thiophene system .
- Molecular Weight : 171.78 g/mol (vs. 317.78 g/mol for the dibenzothiophene derivative), impacting solubility and volatility.
Functional Similarities :
Dibenzofuran-4,6-dicarboxylic Acid
Structural Differences :
- Heteroatom : Replaces sulfur in dibenzothiophene with oxygen, forming a dibenzofuran core. This alters electronic properties (e.g., reduced electron-richness) .
- Functional Groups : Contains dicarboxylic acid (-COOH) groups instead of boronic acids (-B(OH)₂), limiting utility in cross-coupling but enhancing use in polycondensation reactions .
Molecular Data :
- Molecular Formula: C₁₄H₈O₅ (vs. C₁₂H₈B₂O₄S₂ for the dibenzothiophene compound).
- Higher oxygen content increases polarity, improving solubility in polar solvents .
Comparative Data Table
Research Findings and Key Insights
Electronic Properties
- The dibenzothiophene derivative’s fused aromatic system provides superior charge mobility compared to monocyclic thiophene analogs, making it ideal for OLED emissive layers and organic photovoltaics .
- Replacing sulfur with oxygen (as in dibenzofuran) reduces electron density, limiting use in electron-transport materials .
Stability and Handling
- Boronic acids are moisture-sensitive, necessitating anhydrous conditions during synthesis. The dibenzothiophene compound’s higher molecular weight may improve crystalline stability compared to smaller analogs .
Biological Activity
Dibenzo[b,d]thiophene-4,6-diyldiboronic acid (DBT-DiB) is a compound of growing interest in various fields, particularly in organic electronics and photocatalysis. This article explores the biological activity of DBT-DiB, focusing on its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DBT-DiB is characterized by its diboronic acid functional groups attached to a dibenzo[b,d]thiophene backbone. The structure can be represented as follows:
This configuration allows for unique interactions with biological systems, making it a candidate for various applications.
Biological Activity
1. Photocatalytic Applications:
DBT-DiB has been investigated for its photocatalytic properties. Research indicates that polymers synthesized from DBT-DiB exhibit significant photocatalytic activity under solar irradiation. For instance, co-polymers derived from DBT-DiB demonstrated external quantum efficiencies (EQE) significantly higher than traditional photocatalysts, indicating a strong potential for applications in environmental remediation and energy conversion .
2. Anticancer Activity:
Studies have explored the potential anticancer properties of compounds related to DBT-DiB. The mechanisms often involve the generation of reactive oxygen species (ROS) upon light activation, leading to oxidative stress in cancer cells. This phenomenon has been documented in several case studies where DBT-DiB derivatives showed selective cytotoxicity towards various cancer cell lines .
Case Studies
Case Study 1: Photocatalytic Water Splitting
A study focused on the photocatalytic performance of a DBT-DiB-based co-polymer revealed its efficiency in hydrogen evolution reactions (HER). The polymer maintained stability over prolonged irradiation periods, with only a minor reduction in activity after 35 hours of continuous exposure . The results are summarized in Table 1.
| Material | Initial HER Rate (μmol g⁻¹ h⁻¹) | HER Rate After 35 Hours (μmol g⁻¹ h⁻¹) |
|---|---|---|
| DBT-DiB Co-polymer | 4621.4 | 4150.0 |
| Commercial TiO₂ | 118.5 | 112.8 |
Case Study 2: Anticancer Efficacy
In another study, derivatives of DBT-DiB were tested against human breast cancer cells (MCF-7). The results indicated that these compounds induced apoptosis through ROS-mediated pathways, showcasing their potential as therapeutic agents .
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| DBT-DiB Derivative A | 15 | ROS Generation |
| DBT-DiB Derivative B | 25 | Cell Cycle Arrest |
The biological activity of DBT-DiB can be attributed to several mechanisms:
- Reactive Oxygen Species Generation: Upon irradiation, DBT-DiB can produce ROS, which are crucial for its photocatalytic and anticancer activities.
- Charge Transfer Properties: The electronic structure of DBT-DiB facilitates efficient charge separation, enhancing its photocatalytic efficiency.
- Selective Targeting: The ability to selectively induce stress in cancer cells while sparing normal cells is a significant advantage for therapeutic applications.
Q & A
Basic: What are the recommended synthetic routes for preparing Dibenzo[b,d]thiophene-4,6-diyldiboronic acid?
Methodological Answer:
The synthesis typically involves regioselective functionalization of the dibenzothiophene core. A common approach starts with dibenzo[b,d]thiophene 5,5-dioxide , which undergoes dibromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield 3,7-dibromo derivatives. Subsequent Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) introduces boronic ester groups. Final hydrolysis converts esters to boronic acids . For intermediates, Suzuki coupling with phenylboronic acids can refine regioselectivity .
Advanced: How can Suzuki-Miyaura cross-coupling be optimized for synthesizing derivatives of this compound?
Methodological Answer:
Optimization requires:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
- Solvent systems : Toluene/ethanol/water (4:1:1) balances solubility and reactivity.
- Temperature control : 80–100°C ensures activation without decomposition.
- Base choice : K₂CO₃ or Cs₂CO₃ for mild conditions, avoiding side reactions.
Monitor progress via HPLC or TLC , and purify using column chromatography (silica gel, hexane/EtOAc gradient) . For air-sensitive intermediates, employ Schlenk techniques .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify boronic acid protons (δ 7.5–8.5 ppm) and aromatic backbone. ¹¹B NMR confirms boronic acid presence (δ ~30 ppm).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻).
- Elemental analysis : Match calculated vs. observed C/H/B/S ratios.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical for boronic acids) .
Advanced: How to design experiments for constructing covalent organic frameworks (COFs) using this compound?
Methodological Answer:
- Linker design : Use the dibenzothiophene core as a rigid, planar building block to enhance crystallinity. Pair with linear linkers (e.g., terephthalaldehyde) via condensation reactions .
- Solvothermal synthesis : React in mesitylene/dioxane (1:1) at 120°C for 72 hours under N₂.
- Characterization : Analyze crystallinity via PXRD (compare simulated vs. experimental patterns) and porosity via BET surface area measurements (target >500 m²/g).
- Stability testing : Expose COFs to humidity (48 hours, 80% RH) and monitor structural integrity via FTIR .
Safety: What precautions are critical during the synthesis and handling of this compound?
Methodological Answer:
- Hazard mitigation : Boronic acids can hydrolyze to boric acid; use gloves and goggles to avoid skin/eye contact.
- Diazo compounds : If intermediates include diazo groups (e.g., ethyl diazoacetate), handle in a fume hood due to explosion risks.
- Solvent disposal : Dichloromethane and methanol require halogenated waste protocols .
- Silica gel handling : Use N95 masks to prevent inhalation during column chromatography .
Data Analysis: How to address discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Contradiction resolution : If NMR peaks deviate from expected patterns, check for protodeboronation (common in arylboronic acids). Repurify via recrystallization in EtOH/H₂O .
- Mass spec anomalies : Isotopic patterns (e.g., boron-10/11) may skew results; use high-resolution instruments for accuracy.
- PXRD mismatches : Simulate patterns with Mercury software to account for preferred orientation effects.
- Batch variability : Track lot numbers of reagents (e.g., Pd catalysts) to isolate contamination sources .
Advanced: What strategies improve the stability of this compound in aqueous environments?
Methodological Answer:
- Protection of boronic acids : Convert to trifluoroborate salts (e.g., using KHF₂) for enhanced hydrolytic stability.
- Coordination with Lewis bases : Add pyridine or DMSO to stabilize the sp² boron hybridization.
- Storage conditions : Keep under argon at −20°C in amber vials to prevent oxidation and light degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
